molecular formula C10H8ClFN2O2S B1443382 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1305652-34-9

1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No. B1443382
M. Wt: 274.7 g/mol
InChI Key: VYPKESOOUFVRPQ-UHFFFAOYSA-N
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Description

The compound “1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of aromatic heterocycle . The molecule also likely contains a sulfonyl chloride group, which is a functional group consisting of a sulfur atom bonded to two oxygen atoms and one chlorine atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving acylating agents . For instance, 4-Fluorophenylacetyl chloride is used as an acylating agent in organic synthesis .


Chemical Reactions Analysis

Again, while specific reactions involving this compound were not found, similar compounds are often involved in reactions with nucleophiles due to the presence of the sulfonyl chloride group .

Scientific Research Applications

  • Catalytic Applications : In a study by Moosavi‐Zare et al. (2013), a novel ionic liquid, including a component similar to our compound of interest, was synthesized and characterized. This ionic liquid was found to be an efficient, homogeneous, and reusable catalyst for the synthesis of certain chemical compounds through the Knoevenagel–Michael reaction, demonstrating the utility of such compounds in catalysis (Moosavi‐Zare et al., 2013).

  • Antimicrobial Properties : Bonacorso et al. (2006) investigated the synthesis and antimicrobial activity of a series of pyrazolinyl sulfones, noting that structures with a 4-fluorophenyl substituent exhibited good antimicrobial properties. This suggests that our compound, which shares a similar structure, may also have potential antimicrobial applications (Bonacorso et al., 2006).

  • Synthesis of Sulfonylated Compounds : Povarov et al. (2017) provided experimental data on the sulfonylation of 4-amino-1H pyrazoles, leading to the creation of new compounds with various substituents. This demonstrates the potential of our compound in synthesizing diverse sulfonylated aminopyrazoles, which could have various applications (Povarov et al., 2017).

  • Drug Discovery and Medicinal Chemistry : Thangarasu et al. (2019) explored the synthesis and molecular corroborations of novel pyrazoles, which included a compound structurally similar to ours. These compounds showed potential as antioxidants, anti-breast cancer, and anti-inflammatory agents, indicating the potential of our compound in drug discovery (Thangarasu et al., 2019).

  • Synthesis of Heterocyclic Compounds : Tucker et al. (2015) developed a sulfur-functionalized aminoacrolein derivative for the efficient synthesis of heterocyclic sulfonyl chlorides, including pyrazole-4-sulfonamides. This highlights the utility of compounds like 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride in synthesizing diverse heterocyclic compounds (Tucker et al., 2015).

properties

IUPAC Name

1-(4-fluorophenyl)-5-methylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2O2S/c1-7-10(17(11,15)16)6-13-14(7)9-4-2-8(12)3-5-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPKESOOUFVRPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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